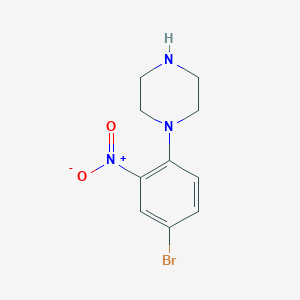
1-(4-Bromo-2-nitrophenyl)piperazine
Overview
Description
1-(4-Bromo-2-nitrophenyl)piperazine, commonly known as 4-Br-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a member of the piperazine family of compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine moiety is frequently found in drugs due to its impact on physicochemical properties and ease of handling in synthetic chemistry . In the context of 1-(4-Bromo-2-nitrophenyl)piperazine , it serves as a scaffold for optimizing pharmacokinetic properties. Researchers explore its role in designing kinase inhibitors, receptor modulators, and other bioactive compounds. The compound’s synthetic methodologies play a crucial role in drug discovery and process chemistry.
Inclusion Complexes and Host-Guest Interactions
The compound’s bromo-nitrophenyl group can engage in inclusion interactions with host molecules, such as 4-sulfonatocalix[n]arenes. Techniques like UV spectroscopy and fluorescence spectroscopy reveal insights into these interactions . Understanding such host-guest systems is vital for drug delivery, catalysis, and materials science.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that piperazine derivatives often interact with various receptors in the central nervous system .
Mode of Action
The mode of action of 1-(4-Bromo-2-nitrophenyl)piperazine involves a series of chemical reactions. The compound can undergo free radical reactions, nucleophilic substitutions, and oxidations . For instance, in a free radical reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound can then react with NBS to form the brominated compound .
Biochemical Pathways
Given the compound’s potential interaction with the central nervous system, it may influence neurotransmitter pathways .
Result of Action
Given its potential interaction with the central nervous system, it may influence neuronal activity .
Action Environment
The action of 1-(4-Bromo-2-nitrophenyl)piperazine can be influenced by various environmental factors. For instance, the pH value can affect the compound’s UV absorption and fluorescence intensity
properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPULFIUZCLZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




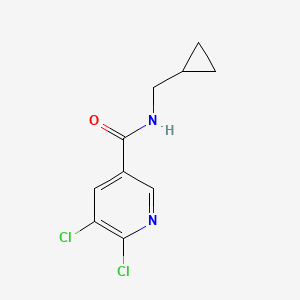


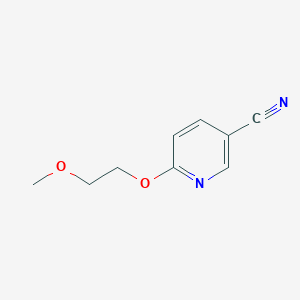

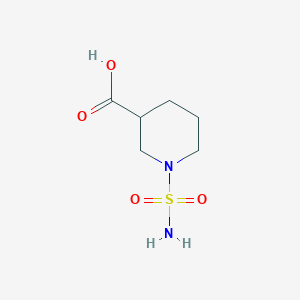
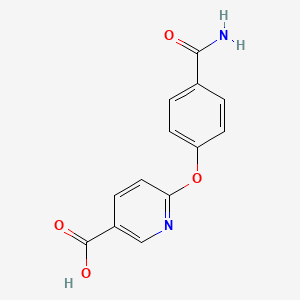
![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)
![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)
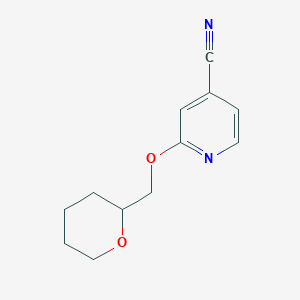
![N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3072600.png)

![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)